molecular formula C12H10BrNO B1397943 5-Bromo-2-(p-tolyloxy)pyridine CAS No. 1248915-63-0

5-Bromo-2-(p-tolyloxy)pyridine

Cat. No.: B1397943
CAS No.: 1248915-63-0
M. Wt: 264.12 g/mol
InChI Key: MWUCAUFWNOCPDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(4-methylphenoxy)pyridine is an organic heterocyclic compound . It has been extensively studied due to its potential applications in various fields of research and industry.


Synthesis Analysis

The synthesis of similar pyridine derivatives has been achieved via Suzuki cross-coupling reactions . In these reactions, 5-bromo-2-methylpyridin-3-amine is used directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids to produce the pyridine derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been optimized using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

The bromination reaction of similar compounds like 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) has been studied . The reaction kinetics of bromination reaction of MPE were explored, a reaction kinetics model was established, and the bromination reaction of MPE was found to be a typical reaction initiated by free radicals .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Novel Pyridine Derivatives : The compound has been used in palladium-catalyzed Suzuki cross-coupling reactions to synthesize novel pyridine derivatives. These derivatives exhibit potential as chiral dopants for liquid crystals and have shown anti-thrombolytic, biofilm inhibition, and haemolytic activities (Ahmad et al., 2017).

  • Electrochemical Applications : In a study on corrosion inhibition, Schiff bases of 5-bromo-2-[(E)-(pyridin-3-ylimino)methyl]phenol showed potential as inhibitors for carbon steel corrosion in acidic mediums containing chloride. This suggests applications in corrosion prevention and material science (El-Lateef et al., 2015).

  • Study of Molecular Structures : The structure of 5-Bromo-2-(4-methylphenoxy)pyridine has been characterized using various spectroscopic methods, providing insights into its molecular properties and potential applications in material science and molecular electronics (Vural & Kara, 2017).

Biological Activities

  • Antibacterial Activities : Some derivatives of 5-Bromo-2-(4-methylphenoxy)pyridine have shown antibacterial activity. This includes studies on compounds like 5-bromo-2-hydroxyphenyl-(methyl) methylene-4-hydroxybenzohydrazide pyridinenickel(II), indicating potential use in pharmaceutical research and drug development (Yu-jie, 2011).

  • Antiviral and Antitumor Activities : Some derivatives have shown antiviral activity, particularly against retroviruses, and antitumor properties. This includes studies on compounds like 5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, suggesting potential therapeutic applications (Hocková et al., 2003).

Future Directions

The future directions of research on 5-Bromo-2-(4-methylphenoxy)pyridine and similar compounds could involve further exploration of their potential applications in various fields of research and industry. Additionally, further studies could be conducted to improve the experimental selectivity and yield of their synthesis .

Biochemical Analysis

Biochemical Properties

5-Bromo-2-(4-methylphenoxy)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, it can participate in oxidative addition and transmetalation processes, which are crucial in Suzuki–Miyaura coupling reactions . These interactions are essential for forming carbon-carbon bonds, making the compound valuable in organic synthesis and medicinal chemistry.

Cellular Effects

The effects of 5-Bromo-2-(4-methylphenoxy)pyridine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of p38α mitogen-activated protein kinase (MAPK), a crucial enzyme in cellular signaling . By inhibiting this kinase, 5-Bromo-2-(4-methylphenoxy)pyridine can alter the release of pro-inflammatory cytokines, impacting cellular responses to inflammation and stress.

Molecular Mechanism

At the molecular level, 5-Bromo-2-(4-methylphenoxy)pyridine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in gene expression and cellular function. For example, its interaction with p38α MAPK involves binding to the ATP-binding site, thereby inhibiting the enzyme’s activity . This inhibition results in decreased phosphorylation of downstream targets, ultimately affecting cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-2-(4-methylphenoxy)pyridine can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to 5-Bromo-2-(4-methylphenoxy)pyridine can lead to sustained inhibition of p38α MAPK, resulting in prolonged effects on cellular signaling pathways.

Dosage Effects in Animal Models

The effects of 5-Bromo-2-(4-methylphenoxy)pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating enzyme activity and cellular responses. At higher doses, it can cause toxic or adverse effects, such as cellular toxicity and organ damage . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in preclinical studies.

Metabolic Pathways

5-Bromo-2-(4-methylphenoxy)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo oxidative metabolism, leading to the formation of metabolites that may have distinct biological activities . These metabolic processes can influence the compound’s overall efficacy and safety profile.

Transport and Distribution

The transport and distribution of 5-Bromo-2-(4-methylphenoxy)pyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Subcellular Localization

5-Bromo-2-(4-methylphenoxy)pyridine exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target enzymes and proteins, influencing its overall biological activity.

Properties

IUPAC Name

5-bromo-2-(4-methylphenoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c1-9-2-5-11(6-3-9)15-12-7-4-10(13)8-14-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWUCAUFWNOCPDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(p-tolyloxy)pyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(p-tolyloxy)pyridine
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-(p-tolyloxy)pyridine
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-(p-tolyloxy)pyridine
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-(p-tolyloxy)pyridine
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-(p-tolyloxy)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.